

# Comparative analysis of Obicetrapib's safety profile against other CETP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Obicetrapib |           |  |  |  |
| Cat. No.:            | B1677080    | Get Quote |  |  |  |

# A Comparative Safety Analysis of Obicetrapib and Other CETP Inhibitors

A new generation of cholesteryl ester transfer protein (CETP) inhibitors, led by **obicetrapib**, is demonstrating a promising safety profile, distinct from the setbacks that plagued its predecessors. This guide offers a detailed comparative analysis of the safety data for **obicetrapib** against other notable CETP inhibitors—torcetrapib, anacetrapib, dalcetrapib, and evacetrapib—supported by data from pivotal clinical trials. The findings highlight a significant evolution in the development of this class of cardiovascular drugs, with **obicetrapib** showing a neutral safety profile comparable to placebo, particularly concerning the adverse off-target effects that led to the failure of earlier candidates.

The landscape of CETP inhibitors has been challenging, with the initial frontrunner, torcetrapib, being terminated due to increased mortality and cardiovascular events.[1] This was later attributed to off-target effects, including elevated blood pressure and aldosterone levels.[2][3] Subsequent CETP inhibitors were developed with the aim of avoiding these detrimental effects, but they too faced hurdles, with dalcetrapib and evacetrapib failing to demonstrate significant cardiovascular benefits, and anacetrapib showing only a modest effect while raising concerns about tissue accumulation.[4][5][6]

**Obicetrapib** has emerged from its phase 3 clinical trials, including the BROADWAY and BROOKLYN studies, with a safety profile that appears to overcome the historical challenges of this drug class.[7][8][9] Clinical data consistently show that **obicetrapib** has no clinically



significant effects on blood pressure, aldosterone, or electrolytes, positioning it as a potentially safe and effective option for lowering low-density lipoprotein cholesterol (LDL-C).[9][10][11]

## **Comparative Safety Data**

The following tables summarize the key safety findings from the major clinical trials of the respective CETP inhibitors, providing a clear comparison of their effects on critical safety parameters.



| Drug        | Pivotal<br>Clinical<br>Trial(s) | Effect on Systolic Blood Pressure (Compared to Placebo) | Effect on<br>Aldosterone<br>Levels | Key<br>Electrolyte<br>Imbalances       | Major Adverse Cardiovascul ar Events (MACE) & All-Cause Mortality           |
|-------------|---------------------------------|---------------------------------------------------------|------------------------------------|----------------------------------------|-----------------------------------------------------------------------------|
| Obicetrapib | BROADWAY,<br>BROOKLYN           | No significant increase[9]                              | No significant change[10]          | None<br>reported[9]<br>[10]            | Comparable to placebo[8] [12]                                               |
| Anacetrapib | REVEAL                          | Small increase (~0.7 mmHg) [13][14]                     | Not a<br>significant<br>concern    | Small increase in serum creatinine[13] | Modest reduction in major coronary events; no increase in mortality[6] [13] |
| Evacetrapib | ACCELERAT<br>E                  | Small increase (~1.2 mmHg) [15]                         | Not a<br>significant<br>concern    | None<br>reported                       | No reduction in cardiovascula r events[16] [17]                             |
| Dalcetrapib | dal-<br>OUTCOMES                | No significant<br>effect[4][18]                         | No significant<br>change[19]       | None<br>reported                       | No reduction in cardiovascula r events[5]                                   |



|             |            |                                          |                            | Decreased                                              | Increased     |
|-------------|------------|------------------------------------------|----------------------------|--------------------------------------------------------|---------------|
| Torcetrapib |            | Significant increase (~5.4 mmHg) [3][21] | Significant increase[2][3] | potassium,<br>increased<br>sodium and<br>bicarbonate[2 | risk of       |
|             |            |                                          |                            |                                                        | cardiovascula |
|             | ILLUMINATE |                                          |                            |                                                        | r events and  |
|             |            |                                          |                            |                                                        | all-cause     |
|             |            |                                          |                            |                                                        |               |
|             |            |                                          |                            |                                                        | mortality[1]  |
|             |            |                                          |                            |                                                        | [23][24]      |

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and the methodologies of the clinical trials, the following diagrams are provided in Graphviz DOT language.

#### **Mechanism of CETP Inhibition**

This diagram illustrates the primary mechanism of action for all CETP inhibitors, which involves blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.





Click to download full resolution via product page



#### Mechanism of CETP Inhibition

## **Off-Target Signaling Pathway of Torcetrapib**

This diagram details the specific off-target mechanism of torcetrapib that leads to increased aldosterone production, a key factor in its adverse safety profile. This effect is not observed with other CETP inhibitors like **obicetrapib**.



Click to download full resolution via product page



Torcetrapib's Off-Target Aldosterone Pathway

#### **Generalized Clinical Trial Workflow for CETP Inhibitors**

This diagram provides a simplified overview of the typical workflow for the large-scale, randomized, placebo-controlled clinical trials designed to assess the safety and efficacy of CETP inhibitors.



Click to download full resolution via product page

Clinical Trial Workflow for CETP Inhibitors

## **Experimental Protocols**

The safety and efficacy of each CETP inhibitor were evaluated in large, randomized, double-blind, placebo-controlled clinical trials. Below are summaries of the methodologies for the key trials.

### **Obicetrapib:** BROADWAY and BROOKLYN Trials

- Study Design: The BROADWAY and BROOKLYN trials were Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[4]
- Patient Population: BROADWAY enrolled patients with a history of atherosclerotic cardiovascular disease (ASCVD), while BROOKLYN focused on patients with heterozygous familial hypercholesterolemia (HeFH).[4][25] Both trials included patients whose LDL-C was not adequately controlled despite maximally tolerated lipid-modifying therapies.[4]
- Intervention: Participants were randomized in a 2:1 ratio to receive either 10 mg of obicetrapib or a matching placebo once daily, in addition to their existing lipid-lowering



therapies.[25]

- Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to day 84.[4]
- Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, vital signs (including ambulatory blood pressure monitoring in a substudy of BROADWAY), electrocardiograms, and laboratory parameters (including electrolytes and liver function tests).[4]

#### **Anacetrapib: REVEAL Trial**

- Study Design: The REVEAL trial was a large-scale, randomized, double-blind, placebocontrolled study.[8][26]
- Patient Population: The trial enrolled over 30,000 patients with established atherosclerotic vascular disease who were already receiving intensive atorvastatin therapy.[26]
- Intervention: Patients were randomly assigned to receive either 100 mg of anacetrapib or a matching placebo daily.[26]
- Primary Endpoint: The primary outcome was the time to the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.[5]
- Safety Assessments: Safety was evaluated by monitoring for adverse events, with a
  particular focus on cardiovascular events, cancer, and other serious medical conditions.
  Blood pressure and renal function were also closely monitored.[26]

#### **Evacetrapib: ACCELERATE Trial**

- Study Design: The ACCELERATE trial was a Phase 3, multicenter, randomized, doubleblind, placebo-controlled study.[3][27]
- Patient Population: The trial included over 12,000 patients at high risk for vascular events, including those with a recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease.[3][6]



- Intervention: Patients were randomized to receive either 130 mg of evacetrapib or a placebo daily, in addition to standard medical therapy.[3]
- Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[3]
- Safety Assessments: The safety profile was assessed by monitoring treatment-emergent adverse events, laboratory values, and vital signs.[6]

### **Dalcetrapib: dal-OUTCOMES Trial**

- Study Design: The dal-OUTCOMES trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[1][13]
- Patient Population: The trial enrolled approximately 15,871 patients who had experienced a recent acute coronary syndrome.
- Intervention: Patients were randomized to receive either 600 mg of dalcetrapib or a matching placebo daily, in addition to standard of care.
- Primary Endpoint: The primary endpoint was a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, and cardiac arrest with resuscitation.[1]
- Safety Assessments: Safety and tolerability were monitored through the collection of adverse event data and laboratory assessments throughout the trial.

### **Torcetrapib: ILLUMINATE Trial**

- Study Design: The ILLUMINATE trial was a randomized, double-blind study.[22][24]
- Patient Population: The trial involved 15,067 patients at high cardiovascular risk. [24]
- Intervention: Patients received either torcetrapib in combination with atorvastatin or atorvastatin alone.[24]



- Primary Endpoint: The primary outcome was the time to the first major cardiovascular event, defined as a composite of death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina.[24]
- Safety Assessments: The trial was terminated prematurely by the Data Safety Monitoring
  Board due to an observed increase in mortality and cardiovascular events in the torcetrapib
  arm.[21][22] Post-hoc analyses focused on the effects on blood pressure and aldosterone.[3]

In conclusion, the cumulative data from extensive clinical trials reveal a clear distinction in the safety profiles of CETP inhibitors. **Obicetrapib** stands out with a safety profile comparable to placebo, notably avoiding the adverse off-target effects on blood pressure and aldosterone that were the downfall of torcetrapib. This favorable safety profile, combined with its efficacy in lowering LDL-C, suggests that **obicetrapib** may represent a significant advancement in the development of CETP inhibitors for the management of dyslipidemia and the reduction of cardiovascular risk.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome -American College of Cardiology [acc.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obicetrapib on top of maximally tolerated lipid-modifying therapies in participants with or at high risk for atherosclerotic cardiovascular disease: rationale and designs of BROADWAY and BROOKLYN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

### Validation & Comparative





- 7. Torcetrapib induces aldosterone and cortisol production by an intracellular calciummediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)
   —A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib
   among people with established vascular disease: Trial design, recruitment, and baseline
   characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of evacetrapib on cardiovascular outcomes in patients with high-risk cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key developments in renin-angiotensin-aldosterone system inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AHA 2024: Phase III BROOKLYN trial safety and efficacy of obicetrapib in HeFH patients - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ACCELERATE: Evacetrapib's clinical failure sinks lipid-drug class | MDedge [mdedge.com]
- 15. The Trials and Tribulations of CETP Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining the Safety of Anacetrapib, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease: the DEFINE study PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events American College of Cardiology [acc.org]
- 19. Pfizer terminates torcetrapib [medscape.com]
- 20. benchchem.com [benchchem.com]
- 21. Effects of torcetrapib in patients at high risk for coronary events PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cardiologynownews.org [cardiologynownews.org]
- 23. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 24. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes American College of







Cardiology [acc.org]

- 25. Dalcetrapib Reduces Risk of New-Onset Diabetes in Patients With Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dalcorpharma.com [dalcorpharma.com]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of Obicetrapib's safety profile against other CETP inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677080#comparative-analysis-of-obicetrapib-s-safety-profile-against-other-cetp-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com